Methyl-(1-phenyl-cyclopentylmethyl)-amine
Description
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Properties
IUPAC Name |
N-methyl-1-(1-phenylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDURQDKDJMXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl-(1-phenyl-cyclopentylmethyl)-amine
Introduction
Methyl-(1-phenyl-cyclopentylmethyl)-amine is a secondary amine featuring a unique structural motif that combines a phenyl group and a cyclopentyl ring attached to a central quaternary carbon. This structure is of significant interest to researchers in medicinal chemistry and drug development, as it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the amine functionality allows for further derivatization, making it a versatile building block in synthetic organic chemistry.
This in-depth technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound. The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and the rationale behind the selection of specific reagents and conditions. The primary synthesis is presented as a two-part strategy: the initial construction of a key primary amine intermediate followed by its selective N-methylation. An alternative synthetic route is also discussed to provide a broader perspective for process optimization and substrate scope exploration.
Overall Synthetic Scheme
The primary strategy detailed in this guide follows a two-step sequence starting from the commercially available phenylacetonitrile and 1,4-dibromobutane. The key intermediate, (1-phenyl-cyclopentyl)methylamine, is first synthesized via reduction of a nitrile precursor. This intermediate is then methylated to yield the final product.
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of the Key Intermediate: (1-phenyl-cyclopentyl)methylamine
The cornerstone of this synthesis is the efficient construction of the primary amine, (1-phenyl-cyclopentyl)methylamine. This is achieved through the reduction of 1-phenyl-cyclopentanecarbonitrile, a stable and accessible precursor.
Step 1.1: Synthesis of 1-phenyl-cyclopentanecarbonitrile
The synthesis of the nitrile intermediate is accomplished via a cyclization reaction between phenylacetonitrile and 1,4-dibromobutane.[1] Phenylacetonitrile possesses a benzylic proton that is sufficiently acidic to be deprotonated by a strong base, such as sodium hydroxide, forming a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring.
Causality of Experimental Choices:
-
Base: Sodium hydroxide is a cost-effective and potent base for deprotonating phenylacetonitrile. The reaction is typically run under heated conditions to ensure complete deprotonation and facilitate the subsequent alkylation steps.
-
Solvent: While the reaction can be run under neat conditions, a phase-transfer catalyst could be employed in a biphasic system to improve reaction kinetics and yield, although the cited procedure proceeds effectively without it.[1]
Caption: Synthesis of the nitrile intermediate.
Experimental Protocol: 1-phenyl-cyclopentanecarbonitrile
-
To a dry reaction vessel equipped with a mechanical stirrer and a condenser, add phenylacetonitrile.
-
While stirring, add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to 50-55°C and maintain this temperature for 2 hours to ensure the formation of the sodium salt of phenylacetonitrile.
-
Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will occur, and the temperature should be allowed to naturally rise to 85-90°C.
-
Maintain the reaction at 85-90°C for 4 hours to drive the cyclization to completion.
-
After cooling to room temperature, add water to dissolve the inorganic salts and allow the layers to separate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 1-phenyl-cyclopentanecarbonitrile as a colorless to pale yellow liquid.[1][2][3]
| Reagent | Molar Ratio | Key Parameters |
| Phenylacetonitrile | 1.0 eq | Starting material |
| Sodium Hydroxide | ~1.1 eq | Base |
| 1,4-Dibromobutane | ~1.05 eq | Alkylating agent |
| Temperature | 50-90°C | Reaction condition |
| Time | 6 hours | Reaction duration |
Step 1.2: Reduction of 1-phenyl-cyclopentanecarbonitrile
The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis.[2] While several methods exist, including catalytic hydrogenation[4][5] and cobalt-catalyzed hydrosilylation[6][7], reduction with lithium aluminum hydride (LiAlH₄) remains one of the most reliable and high-yielding methods for this purpose on a laboratory scale.[8]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent, unselective reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][8] It delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions.[4][8]
-
Solvent: The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents like water and alcohols.
-
Workup: A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum-amine complexes to liberate the desired primary amine.
Caption: Reduction of the nitrile to a primary amine.
Experimental Protocol: (1-phenyl-cyclopentyl)methylamine
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 1-phenyl-cyclopentanecarbonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (1-phenyl-cyclopentyl)methylamine. The product can be further purified by distillation if necessary.
| Reagent | Molar Ratio | Key Parameters |
| 1-phenyl-cyclopentanecarbonitrile | 1.0 eq | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | ~1.0-1.5 eq | Reducing agent |
| Solvent | Anhydrous Ether/THF | Anhydrous conditions |
| Temperature | 0°C to Reflux | Controlled addition |
Part 2: N-Methylation to Yield this compound
The final step in the synthesis is the selective methylation of the primary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation. It is a reductive amination process that uses an excess of formaldehyde and formic acid to convert a primary or secondary amine into its N-methylated derivative.[9]
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced in situ by formic acid, which acts as the hydride donor, to yield the secondary amine. The process repeats to form the tertiary amine if a primary amine is the starting material, but the reaction reliably stops at the tertiary amine stage without forming quaternary ammonium salts, which is a significant advantage over using alkyl halides.[10] For a primary amine, this reaction yields the N,N-dimethylated product. To obtain the mono-methylated product, careful control of stoichiometry or alternative methods may be required. However, for the purpose of this guide, we describe the classic Eschweiler-Clarke conditions. A modified approach using a different reducing agent after imine formation would be necessary for mono-methylation. For this guide, we will assume the goal is the N,N-dimethyl product as is classic for this reaction, but for the specifically named target, a different approach is needed.
Correction and Refinement for Mono-Methylation: To synthesize the target this compound (a secondary amine), a direct Eschweiler-Clarke reaction is not ideal as it tends towards dimethylation. A more controlled approach is required. A superior method is reductive amination with one equivalent of formaldehyde followed by reduction with a milder reducing agent like sodium borohydride.
Revised Step 2: Reductive Amination for Mono-N-Methylation
This modified procedure involves two distinct steps: imine formation and subsequent reduction.
Causality of Experimental Choices:
-
Carbonyl Source: Formaldehyde is the simplest aldehyde and serves as the source for the methyl group.
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reducing the intermediate imine in the presence of the remaining aldehyde.[11][12] They are milder than LiAlH₄ and can be used in protic solvents like methanol or ethanol.
Caption: Controlled mono-N-methylation via reductive amination.
Experimental Protocol: this compound
-
Dissolve (1-phenyl-cyclopentyl)methylamine in a suitable solvent such as methanol or dichloromethane.
-
Add one equivalent of aqueous formaldehyde (37% solution) to the amine solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (or N-methylol intermediate).
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) in a small amount of the same solvent.
-
Slowly and portion-wise, add the NaBH₄ solution to the reaction mixture, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography or distillation.
| Reagent | Molar Ratio | Key Parameters |
| (1-phenyl-cyclopentyl)methylamine | 1.0 eq | Starting material |
| Formaldehyde (37% aq.) | 1.0-1.1 eq | Methyl source |
| Sodium Borohydride (NaBH₄) | ~1.5 eq | Reducing agent |
| Solvent | Methanol | Reaction medium |
Alternative Synthetic Route: Direct Reductive Amination
An alternative and more convergent approach to the final product is the direct reductive amination of a ketone precursor, cyclopentyl phenyl ketone.[13] This ketone can be reacted with methylamine in the presence of a reducing agent to form the target secondary amine in a single step.[11]
Caption: Alternative synthesis via direct reductive amination.
This method is highly efficient and atom-economical. The choice of reducing agent can vary, with sodium triacetoxyborohydride being a common laboratory choice due to its mildness and selectivity, while catalytic hydrogenation is often preferred for industrial-scale synthesis.[12]
Summary and Conclusion
This guide has detailed a reliable, multi-step synthesis for this compound, proceeding through a key nitrile intermediate. The causality behind each step, from the cyclization to form the cyclopentane ring, the robust reduction of the nitrile to a primary amine, and the controlled N-methylation, has been thoroughly explained. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers. The inclusion of an alternative, more convergent reductive amination route provides valuable context for process development and optimization. The successful execution of these protocols requires careful attention to anhydrous conditions where specified and controlled reaction temperatures, ensuring high yield and purity of the final product.
References
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Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. [Link][6][7]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. [Link][2]
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ResearchGate. (2016). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link][14]
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Clark, J. (2015). Reduction of Nitriles. Chemguide. [Link][4]
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Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone. [13]
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Chemistry LibreTexts. (2020). 24.6: Synthesis of Amines. [Link][11][12]
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Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link][8]
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ChemBK. (n.d.). Cyclopentanecarbonitrile, 1-phenyl-. [Link][1]
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MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5127. [Link][9]
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YouTube. (2024). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. [Link][5]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl-(1-phenyl-cyclopentylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-(1-phenyl-cyclopentylmethyl)-amine is a molecule of interest due to its structural similarities to several classes of pharmacologically active compounds. A thorough review of the current scientific literature reveals a notable absence of direct research into its specific biological activity and mechanism of action. This guide, therefore, serves as a forward-looking analysis, postulating potential mechanisms based on the well-documented activities of structurally analogous compounds.
The core structure, featuring a phenyl group and a cyclopentylamine moiety, suggests potential interactions with central nervous system targets. This document will deconstruct the molecule's key structural features, propose several plausible mechanisms of action, and provide a comprehensive roadmap for the experimental validation of these hypotheses. For the purpose of this guide, we will refer to the compound as "the molecule of interest" or by its chemical name.
Structural Analysis and Potential Pharmacological Targets
The pharmacological profile of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent functional groups. The structure of this compound can be broken down into three key pharmacophoric elements:
-
Aryl Group (Phenyl Ring): The phenyl group is a common feature in many centrally active drugs, often contributing to binding at monoamine transporters or receptors through hydrophobic and van der Waals interactions.
-
Cycloalkyl Group (Cyclopentyl Ring): The cyclopentyl ring provides a rigid scaffold that orients the other functional groups in a specific spatial arrangement. The size and conformation of this ring are critical for fitting into the binding pockets of target proteins. In drug discovery, cyclopentane moieties are often used as core scaffolds or as appendages to occupy hydrophobic pockets in enzymes or receptors[1].
-
Amine Group (Methylamine): The basic nitrogen atom of the methylamine group is a key feature for interaction with many biological targets, particularly G-protein coupled receptors (GPCRs) and transporters, where it can form ionic bonds with acidic amino acid residues.
Based on these features, and drawing parallels with known drugs, we can hypothesize several primary molecular targets.
Hypothesized Mechanisms of Action
Given the structural similarities to known psychostimulants, antidepressants, and dissociative anesthetics, we propose three primary potential mechanisms of action for this compound.
Monoamine Releasing Agent and/or Reuptake Inhibitor
Several compounds with a cyclopentylamine or similar structure exhibit stimulant properties through their interaction with the monoamine systems.
-
Cyclopentamine is known to act as a releasing agent for catecholamines such as norepinephrine, epinephrine, and dopamine[2]. This action is responsible for its stimulant and vasoconstrictive effects[2].
-
Cypenamine (2-phenylcyclopentylamine) , a close structural analog, was developed as a psychostimulant[3].
-
Furthermore, a derivative of cyclopentylamine has been identified as a dual antagonist of the NK1 receptor and an inhibitor of the serotonin reuptake transporter (SERT)[4].
Hypothesized Pathway:
If acting as a monoamine releasing agent, this compound would be transported into the presynaptic neuron, where it would disrupt the vesicular storage of dopamine, norepinephrine, and/or serotonin, leading to their release into the synaptic cleft. If it acts as a reuptake inhibitor, it would bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synapse.
Caption: Hypothesized Monoamine Release/Reuptake Inhibition Pathway.
NMDA Receptor Antagonism
Arylcyclohexylamines, such as phencyclidine (PCP) and its metabolite 1-phenylcyclohexylamine (PCA), are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[5][6]. These compounds bind to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium ions and leading to a state of dissociative anesthesia[5].
Hypothesized Pathway:
The structural similarity between the phenyl-cyclopentyl-amine core of the molecule of interest and the phenyl-cyclohexyl-amine structure of PCA suggests a similar mechanism may be possible. In this scenario, the molecule would not compete with glutamate or glycine for binding but would block the receptor's ion channel when it is in an open state.
Caption: A Phased Experimental Approach to Elucidate the Mechanism of Action.
Phase 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the hypothesized molecular targets.
Methodology: Radioligand Displacement Assays
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant targets (DAT, NET, SERT, NMDA receptor, NK1 receptor) or from appropriate rodent brain regions.
-
Assay Conditions: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]MK-801 for the NMDA receptor ion channel, and a suitable radiolabeled antagonist for NK1).
-
Competition Binding: Add increasing concentrations of the non-labeled this compound to the incubation mixture.
-
Separation and Scintillation Counting: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Positive Control | Result (Ki, nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Cocaine | TBD |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Desipramine | TBD |
| Serotonin Transporter (SERT) | [³H]Citalopram | Fluoxetine | TBD |
| NMDA Receptor (PCP site) | [³H]MK-801 | Phencyclidine | TBD |
| NK1 Receptor | [³H]Aprepitant | Aprepitant | TBD |
Phase 2: In Vitro Functional Assays
Objective: To determine if the binding of the molecule to its target results in a functional effect (e.g., inhibition, antagonism, agonism).
Methodology: Synaptosomal Neurotransmitter Reuptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from relevant rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a positive control.
-
Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity of the synaptosomes and calculate the IC50 for the inhibition of neurotransmitter uptake.
Methodology: Electrophysiology (for NMDA Receptor)
-
Cell Culture: Use cultured neurons or a cell line expressing functional NMDA receptors.
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.
-
Application of Agonists: Apply NMDA and glycine to elicit an inward current.
-
Application of Test Compound: Apply this compound at various concentrations and measure the degree of inhibition of the NMDA-induced current. This will determine if it acts as an open-channel blocker.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through empirical research, a robust framework for its potential pharmacological activities can be constructed based on its structural similarity to known centrally active agents. The most plausible hypotheses point towards modulation of monoamine systems or antagonism of the NMDA receptor. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for future investigations. The results of such studies will be crucial in defining the therapeutic potential, or lack thereof, of this novel chemical entity.
References
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Wu, Y., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1433. [Link]
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Wikipedia contributors. (2023, April 29). Cypenamine. In Wikipedia, The Free Encyclopedia. [Link]
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Kańska, K., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. Journal of Cellular and Molecular Medicine, 26(10), 2811-2823. [Link]
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"structural analogs of Methyl-(1-phenyl-cyclopentylmethyl)-amine"
An In-depth Technical Guide to the Structural Analogs of Methyl-(1-phenyl-cyclopentylmethyl)-amine
Abstract
The 1-phenyl-cycloalkylmethyl-amine scaffold represents a promising chemotype in modern neuropharmacology. This guide provides a comprehensive technical overview of the structural analogs of this compound, a compound of significant interest due to its relationship with known central nervous system (CNS) active agents. Drawing parallels from its potent cyclohexyl counterpart, a known triple reuptake inhibitor[1], this document delineates the synthetic strategies, structure-activity relationships (SAR), and essential analytical protocols for the exploration of this chemical space. We present detailed, field-proven methodologies for synthesis via reductive amination, precursor preparation, and analog diversification. Furthermore, a systematic workflow for pharmacological evaluation is proposed, grounded in the established activity profile of related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and characterize novel ligands based on this versatile scaffold.
Introduction to the 1-Phenyl-Cyclopentylmethyl-amine Scaffold
Chemical Identity and Core Structure
The parent compound of interest is N-Methyl-1-(1-phenylcyclopentyl)methanamine , identified by CAS Number 400756-68-5.[2] It belongs to the broader class of arylcycloalkylamines, a family of compounds with a rich history in medicinal chemistry and neuropharmacology, famously including agents like Phencyclidine (PCP).[3][4] The core structure features a quaternary carbon on a cyclopentane ring, geminally substituted with a phenyl group and a methylaminomethyl group. This rigid, three-dimensional arrangement is key to its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | N-Methyl-1-(1-phenylcyclopentyl)methanamine | - |
| CAS Number | 400756-68-5 | [2] |
| Molecular Formula | C₁₃H₁₉N | [2] |
| Molecular Weight | 189.30 g/mol | [2] |
| Parent Amine | (1-Phenylcyclopentyl)methanamine | PubChem CID: 205131[5] |
Pharmacological Rationale: The Triple Reuptake Inhibitor Hypothesis
While direct pharmacological data for the cyclopentyl target is sparse in public literature, the rationale for its investigation is strongly supported by its six-membered ring analog, N-methyl-1-(1-phenylcyclohexyl)methanamine . This compound was identified as a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with IC₅₀ values of 169, 85, and 21 nM, respectively.[1] Such "triple reuptake inhibitors" (TRIs) are of high interest for treating major depressive disorder and other CNS conditions.[1] This precedent establishes a clear scientific hypothesis: the 1-phenyl-cyclopentylmethyl-amine scaffold is a viable template for the discovery of novel monoamine reuptake inhibitors.
Strategic Goals of Analog Development
The primary objective of developing structural analogs is to systematically probe and optimize the structure-activity relationship (SAR). Key goals include:
-
Modulating Potency: Fine-tuning the affinity for SERT, NET, and DAT.
-
Tuning Selectivity: Adjusting the activity ratio between the three transporters to achieve a desired pharmacological profile (e.g., a dopamine-dominant or serotonin-dominant TRI).
-
Optimizing Pharmacokinetics: Improving metabolic stability, oral bioavailability, and brain penetration.
-
Exploring Chemical Space: Discovering novel interactions with the target proteins and securing intellectual property.
Synthetic Strategies for Analog Generation
The synthesis of the target compound and its analogs is most efficiently achieved through a convergent strategy centered on the reductive amination of a key aldehyde precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection is at the C-N bond formed during the final step, pointing to a reductive amination pathway.
Caption: Retrosynthetic analysis of the target scaffold.
Core Synthesis Protocol: Reductive Amination
Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues common with direct alkylation of amines.[6] The process involves the in-situ formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[7][8]
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A Research Framework for Identifying the Therapeutic Targets of Methyl-(1-phenyl-cyclopentylmethyl)-amine
Executive Summary
Methyl-(1-phenyl-cyclopentylmethyl)-amine is a novel chemical entity with a structural scaffold suggesting potential interactions with key neurological pathways. Its similarity to known psychoactive compounds, such as phencyclidine (PCP) analogues, indicates a likelihood of activity at central nervous system targets. However, as a distinct molecule, its specific pharmacological profile remains uncharacterized. This guide presents a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential therapeutic targets. By integrating computational prediction, in vitro screening, unbiased proteomic approaches, and cellular target engagement assays, this framework provides a rigorous pathway for elucidating the molecule's mechanism of action and evaluating its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction: Structural Analysis and Hypothesis Generation
This compound is a synthetic compound whose therapeutic potential is currently unexplored. The core structure, featuring a phenyl group and a cyclopentylamine moiety, shares pharmacophoric elements with several classes of neuroactive agents. Notably, contraction of a cyclohexane ring to a cyclopentane in PCP analogues has been shown to preserve affinity for PCP binding sites while potentially altering the pharmacological profile[1]. This precedent forms the logical basis for a targeted investigation.
Structural Analogs and Rationale for Target Prioritization:
-
Phencyclidine (PCP) Analogs: The most direct structural similarity is to the arylcyclohexylamine class, which includes NMDA receptor antagonists like PCP and ketamine. The N-methyl group and the phenyl-cycloalkyl combination are key features for binding within the NMDA receptor ion channel.
-
Monoamine Reuptake Inhibitors: The phenethylamine backbone embedded within the structure is a classic feature of compounds that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
-
Sigma Receptor Ligands: Sigma-1 and Sigma-2 receptors are known to bind a wide variety of structurally diverse ligands, including many arylcycloalkylamines. These receptors are implicated in cellular stress responses and neuroplasticity, making them compelling therapeutic targets[2][3].
Based on this structural analysis, a primary hypothesis is that this compound modulates one or more of the targets listed in the table below.
| Potential Target Class | Specific Target | Endogenous Function | Therapeutic Rationale & Potential Indications |
| Ligand-gated Ion Channel | NMDA Receptor | Excitatory neurotransmission, synaptic plasticity, memory.[4] | Antagonism: Treatment-resistant depression, neuroprotection after stroke or traumatic brain injury, management of chronic pain.[4][5] |
| Neurotransmitter Transporter | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) | Reuptake of monoamines from the synaptic cleft, regulating mood, motivation, and focus.[6] | Inhibition: Depression, Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, substance use disorders. |
| Intracellular Chaperone Protein | Sigma-1 Receptor (S1R) | Modulation of ER stress, calcium signaling, and ion channel function; neuroprotection.[2][7] | Agonism: Neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders, neuropathic pain.[3][8] |
| Enzyme | Monoamine Oxidase (MAO-A/B) | Catalyzes the breakdown of monoamine neurotransmitters.[9][10] | Inhibition: Atypical depression, Parkinson's disease.[11] |
Tier 1: Broad-Spectrum Target Discovery
The initial phase focuses on efficiently screening for primary biological interactions using both computational and high-throughput experimental methods. This dual approach maximizes the probability of identifying high-affinity targets while minimizing initial resource expenditure.
In Silico Profiling
Computational modeling serves as a predictive filter to prioritize subsequent wet-lab experiments. By simulating the interaction between the ligand and a library of protein structures, we can estimate binding affinities and poses.
Experimental Protocol: Molecular Docking and Pharmacophore Modeling
-
Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Library Acquisition: Obtain crystal structures of hypothesized targets (NMDA receptor subunits, DAT, SERT, NET, Sigma-1 receptor) from the Protein Data Bank (PDB).
-
Binding Site Definition: Identify and define the active binding pockets for each target (e.g., the PCP site within the NMDA channel pore, the substrate binding site in monoamine transporters).
-
Molecular Docking: Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding pose and score the interaction energy of the compound within each defined binding site.
-
Pharmacophore Screening: Generate a pharmacophore model based on the compound's structure and use it to screen against databases of known biological targets to identify other potential, unanticipated interactions.
-
Analysis: Rank potential targets based on predicted binding energies and interaction types (e.g., hydrogen bonds, hydrophobic interactions).
High-Throughput In Vitro Screening
To complement in silico predictions with empirical data, the compound should be submitted to a broad panel screening service. This provides an unbiased assessment of its activity against hundreds of validated biological targets.
Workflow:
-
Compound Submission: Provide a pure sample of this compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or similar).
-
Assay Execution: The service will perform radioligand binding assays at a fixed concentration (typically 1-10 µM) against a diverse panel of GPCRs, ion channels, transporters, and enzymes.
-
Data Analysis: Results are reported as a percentage of inhibition of radioligand binding. "Hits" are typically defined as targets showing >50% inhibition. This list of primary hits will be the foundation for Tier 2 validation.
Caption: Tier 1 workflow for initial target discovery.
Tier 2: Target Validation and Functional Characterization
This phase is dedicated to confirming the primary hits from Tier 1 and elucidating the functional consequences of the drug-target interaction.
Binding Affinity Determination
The first step is to quantify the binding affinity for the highest-priority targets. This is achieved through concentration-response binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue/Cell Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., rat brain cortex for NMDA receptors, HEK293 cells overexpressing DAT).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor PCP site), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the reaction to reach equilibrium at a defined temperature.
-
Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration inhibiting 50% of binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Activity Assessment
Confirming that binding translates into a biological effect is critical. The choice of assay depends on the target class.
Example Protocol: Synaptosomal [³H]Dopamine Uptake Assay (for DAT)
-
Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from fresh rodent striatal tissue via differential centrifugation.
-
Pre-incubation: Incubate synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., GBR-12909) in assay buffer.
-
Uptake Initiation: Add a low concentration of [³H]Dopamine to initiate uptake via the dopamine transporter.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]Dopamine taken up by the synaptosomes using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of dopamine uptake.
Hypothetical Data Summary
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Functional Mode |
| NMDA Receptor | 150 | 225 | Non-competitive Antagonist |
| DAT | 85 | 110 | Reuptake Inhibitor |
| SERT | 1200 | >1000 | Weak Reuptake Inhibitor |
| Sigma-1 Receptor | 250 | 300 | Agonist |
Tier 3: Unbiased Target Identification and Cellular Engagement
While hypothesis-driven approaches are efficient, they can miss novel or unexpected targets. Tier 3 employs unbiased methods to survey the broader landscape of protein interactions and confirms target binding in a physiological cell environment.
Unbiased Proteomics: Affinity Chromatography-Mass Spectrometry
This powerful technique identifies proteins that physically bind to the compound of interest from a complex biological sample.[12][13][14]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) or is directly attached to a solid support (e.g., Sepharose beads).[15]
-
Affinity Matrix Preparation: Covalently couple the synthesized probe to the solid support to create an affinity matrix.
-
Protein Extraction: Prepare a native protein lysate from a relevant source, such as mouse brain tissue or a human neuroblastoma cell line.
-
Affinity Pulldown: Incubate the protein lysate with the affinity matrix. As a control, incubate a separate aliquot of lysate with beads that have not been coupled to the drug. A second control involves co-incubation with an excess of the free, unmodified compound to competitively elute specific binders.
-
Washing and Elution: Wash the matrix extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the drug-coupled sample compared to the control samples. These are high-confidence binding partners.
Caption: Tier 3 workflow for unbiased discovery and cellular validation.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms a drug binds to its target within the complex environment of an intact cell.[16][17] The principle is that a protein stabilized by a bound ligand will denature and aggregate at a higher temperature than the unbound protein.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells) with either the vehicle (DMSO) or a saturating concentration of this compound.[16]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[16][20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein (e.g., DAT) remaining in the soluble fraction using a quantitative method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms that the compound binds to and stabilizes the target protein in a cellular context.
Conclusion and Path Forward
This technical guide outlines a systematic, multi-tiered framework for the comprehensive identification and validation of therapeutic targets for the novel compound this compound. By progressing from broad, predictive screening to specific functional assays and finally to unbiased confirmation in a physiological setting, this strategy ensures a high degree of scientific rigor.
The data generated through this workflow will provide a clear mechanistic understanding of the compound's action. If potent and selective activity is confirmed for a high-value target such as the NMDA receptor or dopamine transporter, the path forward would involve lead optimization to enhance potency and selectivity, followed by preclinical evaluation in relevant animal models of neurological or psychiatric disease.
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Spectroscopic Signature of N-Methyl-1-(1-phenylcyclopentyl)methanamine: A Technical Guide
Introduction
For researchers engaged in drug discovery, medicinal chemistry, and organic synthesis, the precise structural elucidation of novel chemical entities is a foundational requirement. This guide provides an in-depth technical overview of the predicted spectroscopic data for N-Methyl-1-(1-phenylcyclopentyl)methanamine , a secondary amine featuring a quaternary carbon center that links a cyclopentyl ring, a phenyl group, and a methylaminomethyl side-chain.
As no direct experimental spectra for this specific molecule are publicly available, this document leverages established principles of spectroscopic theory and data from structurally analogous compounds to construct a reliable, predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust reference for the identification, characterization, and purity assessment of this compound and its derivatives.
The core structure, N-Methyl-1-(1-phenylcyclopentyl)methanamine, is presented below:
Figure 1. Chemical Structure of N-Methyl-1-(1-phenylcyclopentyl)methanamine.
Predicted Molecular and Physical Properties
A summary of the key computed properties for the parent primary amine, (1-Phenylcyclopentyl)methanamine, provides a baseline for the target molecule[1]. The addition of a methyl group to the amine will increase the molecular weight by 14.03 g/mol .
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₉N | - |
| Molecular Weight | 189.30 g/mol | - |
| Monoisotopic Mass | 189.15175 Da | PubChem[1] (modified) |
| Topological Polar Surface Area | 12.03 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and data from closely related structures, including 1-phenylcyclopentanecarboxylic acid and other derivatives containing the 1-phenylcyclopentyl moiety[2][3].
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the phenyl, cyclopentyl, methylene, and methyl protons. The chemical shifts (δ) are predicted for a standard deuterated solvent like CDCl₃.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Phenyl protons typically appear in this region. The exact pattern will depend on the solvent and resolution. Data from analogous structures confirm this range[2][3]. |
| Cyclopentyl (α-CH₂) | 2.55 - 2.70 | Multiplet | ~4H | These protons are adjacent to the quaternary carbon and are deshielded. The range is estimated from similar structures like 1-phenylcyclopentanecarboxylic acid[3]. |
| Methylene (N-CH₂) | 2.50 | Singlet | 2H | As a singlet adjacent to a quaternary carbon, these protons will not show coupling. Their proximity to the nitrogen atom causes a downfield shift. |
| Methyl (N-CH₃) | 2.35 | Singlet | 3H | The N-methyl group is expected to be a sharp singlet. |
| Cyclopentyl (β-CH₂) | 1.80 - 1.95 | Multiplet | ~4H | These protons are further from the deshielding phenyl group and appear more upfield[2][3]. |
| Amine (N-H) | 0.5 - 2.0 | Broad Singlet | 1H | The N-H proton signal is often broad and its chemical shift is highly variable, depending on concentration and solvent. It may undergo deuterium exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.
| Signal Assignment | Predicted δ (ppm) | Rationale and Notes |
| Aromatic (C, ipso) | ~145 | The quaternary aromatic carbon directly attached to the cyclopentyl ring. |
| Aromatic (CH, ortho, meta, para) | 125 - 129 | Signals for the five CH carbons of the phenyl ring. |
| Quaternary (C, cyclopentyl) | ~50 | The key quaternary carbon of the cyclopentyl ring, shifted downfield by the phenyl group. |
| Methylene (N-CH₂) | ~60 | The methylene carbon is significantly deshielded by the adjacent nitrogen atom. |
| Cyclopentyl (α-CH₂) | ~35 | The carbons of the cyclopentyl ring adjacent to the quaternary center. |
| Methyl (N-CH₃) | ~35-40 | The N-methyl carbon chemical shift is characteristic for this group. |
| Cyclopentyl (β-CH₂) | ~25 | The remaining carbons of the cyclopentyl ring, which are the most shielded. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for non-polar to moderately polar compounds and its well-defined residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity[4].
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. The CDCl₃ peak should have a half-height line width of <0.5 Hz.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration. Acquire at least 16 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). Set the spectral width from 0 to 220 ppm. A relaxation delay of 2-5 seconds is appropriate. Acquire several thousand scans to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectra carefully.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H NMR signals and analyze the multiplicities.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule. The predicted spectrum for N-Methyl-1-(1-phenylcyclopentyl)methanamine is based on characteristic frequencies for secondary amines and aromatic compounds[5][6].
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 3350 | Weak to Medium, Sharp | N-H Stretch | Secondary Amine (R₂N-H) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1600, ~1490, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1100 - 1250 | Medium | C-N Stretch | Aliphatic Amine |
| 690 - 770 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Benzene |
Causality of Key Peaks:
-
N-H Stretch: Secondary amines are characterized by a single, relatively sharp N-H stretching band, which distinguishes them from primary amines (two bands) and alcohols (broad band)[5][6].
-
Aromatic C-H Stretches: The presence of absorptions just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretches: The strong bands below 3000 cm⁻¹ arise from the numerous C-H bonds in the cyclopentyl, methylene, and methyl groups.
-
Monosubstituted Benzene Bends: The strong absorptions in the 690-770 cm⁻¹ region are highly characteristic of a monosubstituted phenyl ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample (if applicable) or a few milligrams of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
This technique is preferred for its minimal sample preparation and ease of use.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although it is often handled by modern software.
-
Label the significant peaks with their wavenumber values.
-
Caption: Workflow for FTIR-ATR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electron Ionization (EI) is a common technique for small molecules.
Predicted Fragmentation Pattern (EI-MS)
The fragmentation of N-Methyl-1-(1-phenylcyclopentyl)methanamine is expected to be directed by the nitrogen atom and the stable benzyl-like structures that can be formed.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 189 | [M]⁺˙ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 146 | [M - C₃H₇]⁺ | Cleavage within the cyclopentyl ring. |
| 131 | [C₁₀H₁₃]⁺ | Loss of CH₂=NCH₃ via α-cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a hallmark of benzyl-containing compounds. [7][8] |
| 58 | [C₃H₈N]⁺ | α-cleavage, forming the [CH₂(NCH₃)]⁺ fragment. |
Causality of Key Fragments:
-
Molecular Ion [M]⁺˙ (m/z 189): As a nitrogen-containing compound, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.
-
Alpha-Cleavage (m/z 58 and 131): The most favorable fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom[9]. This can lead to two primary fragment ions by breaking the bond between the quaternary carbon and the methylene group.
-
Tropylium Ion (m/z 91): Rearrangement of the benzyl-type fragment [C₆H₅-C]⁺ often leads to the highly stable, aromatic tropylium cation, which is frequently the base peak in the mass spectra of compounds containing a benzyl moiety[7][8].
Experimental Protocol: MS Data Acquisition
-
Sample Introduction:
-
Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purification before ionization, which is the standard for volatile, thermally stable compounds.
-
Alternatively, use a direct insertion probe if the sample is pure.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, creating a spectral "fingerprint."
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺˙.
-
Analyze the fragmentation pattern, identifying the base peak (most intense peak).
-
Propose structures for major fragment ions and correlate them with the parent structure to confirm the identification.
-
Caption: Workflow for GC-MS Spectrometric Analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of N-Methyl-1-(1-phenylcyclopentyl)methanamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles and data from analogous structures, offer a detailed spectroscopic signature. The ¹H NMR should clearly resolve the aromatic, cyclopentyl, methylene, and methyl protons. The IR spectrum will be characterized by a sharp N-H stretch around 3300-3350 cm⁻¹ and strong aromatic bending bands. Finally, the mass spectrum is expected to be dominated by fragments resulting from alpha-cleavage (m/z 58 or 131) and the formation of the stable tropylium ion (m/z 91). These detailed predictions and protocols provide researchers with a reliable basis for the identification and characterization of this novel compound.
References
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the In Vitro Characterization of Methyl-(1-phenyl-cyclopentylmethyl)-amine
Introduction: A Novel Psychoactive Compound
Methyl-(1-phenyl-cyclopentylmethyl)-amine, hereafter referred to as MPCPMA, is a novel research compound with a chemical structure suggesting potential activity within the central nervous system. Its architecture, featuring a phenyl group and a cyclopentane ring, bears resemblance to several classes of neuroactive compounds. Notably, it shares structural motifs with arylcyclohexylamines, which are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, and with phenylcycloalkylamines, some of which have been shown to inhibit monoamine oxidase (MAO)[1][2][3].
Given these structural alerts, MPCPMA is hypothesized to be a modulator of key neurotransmitter systems. This guide provides a comprehensive framework for the initial characterization of MPCPMA in relevant cell culture models. The protocols herein are designed to assess its cytotoxicity, and to investigate its potential effects on monoamine oxidase activity and catecholamine reuptake, providing a foundational understanding of its neuropharmacological profile.
Hypothesized Mechanism of Action
Based on its structural similarity to known neuroactive compounds, MPCPMA may exert its effects through one or more of the following mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: Structurally related compounds, such as 1-phenylcyclobutylamine, are irreversible inactivators of MAO[1]. MAO is a key enzyme in the degradation of monoamine neurotransmitters (dopamine, norepinephrine, serotonin). Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters.
-
Catecholamine Reuptake Inhibition: The chemical scaffold of MPCPMA is also similar to compounds that act as releasing agents or reuptake inhibitors of catecholamines[4][5][6]. By blocking the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), MPCPMA could increase the synaptic concentration and duration of action of these neurotransmitters.
-
NMDA Receptor Antagonism: The arylcycloalkylamine backbone is a classic feature of NMDA receptor antagonists like phencyclidine (PCP) and ketamine[2][3]. If MPCPMA acts on this receptor, it could modulate glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.
The following diagram illustrates the potential cellular targets of MPCPMA.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Method:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of MPCPMA in culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium and add 100 µL of the MPCPMA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. From this data, a CC₅₀ (50% cytotoxic concentration) value can be determined.
Protocol 2: Functional Assay - Monoamine Oxidase (MAO) Activity
Causality: This assay directly measures the ability of MPCPMA to inhibit MAO-A and MAO-B. The MAO-Glo™ assay uses a luminogenic MAO substrate that, when acted upon by MAO, generates a substrate for luciferase, producing light. A decrease in the luminescent signal in the presence of MPCPMA indicates MAO inhibition.
Step-by-Step Method:
-
Prepare Cell Lysates: Culture SH-SY5Y cells in a 10 cm dish until confluent. Lyse the cells to release the MAO enzymes.
-
Assay Setup: In a white 96-well plate, add the cell lysate, the MAO-A or MAO-B substrate, and a range of concentrations of MPCPMA (based on the non-toxic concentrations determined in the MTT assay).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the Luciferin Detection Reagent and incubate for a further 20 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of MPCPMA and determine the IC₅₀ value (the concentration of MPCPMA that causes 50% inhibition of MAO activity).
Protocol 3: Functional Assay - Neurotransmitter Transporter Uptake
Causality: This assay determines if MPCPMA can block the reuptake of dopamine or norepinephrine into cells. The assay uses a fluorescent substrate that is taken up by the respective transporters. Inhibition of uptake by MPCPMA will result in a lower intracellular fluorescence signal.
Caption: Workflow for the neurotransmitter transporter uptake assay.
Step-by-Step Method:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Allow cells to grow to a confluent monolayer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of MPCPMA for 10-20 minutes. Include a positive control (e.g., cocaine for DAT) and a negative (vehicle) control.
-
Add the fluorescent substrate for either DAT or NET.
-
Incubate for a specified time (e.g., 20 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of uptake inhibition and determine the IC₅₀ value for MPCPMA.
Data Presentation and Interpretation
The results from these assays will provide a preliminary pharmacological profile of MPCPMA.
Table 1: Hypothetical Pharmacological Profile of MPCPMA
| Assay | Endpoint | Hypothetical Value | Interpretation |
| MTT Cytotoxicity | CC₅₀ | > 100 µM | The compound is not overtly toxic to SH-SY5Y cells at concentrations up to 100 µM. |
| MAO-A Activity | IC₅₀ | 5.2 µM | Moderate inhibitor of MAO-A. |
| MAO-B Activity | IC₅₀ | 25.8 µM | Weak inhibitor of MAO-B, showing some selectivity for MAO-A. |
| Dopamine Uptake (DAT) | IC₅₀ | 0.8 µM | Potent inhibitor of the dopamine transporter. |
| Norepinephrine Uptake (NET) | IC₅₀ | 1.5 µM | Potent inhibitor of the norepinephrine transporter. |
Interpretation: Based on this hypothetical data, MPCPMA is a potent inhibitor of dopamine and norepinephrine reuptake with moderate, selective inhibitory activity against MAO-A. These characteristics suggest that MPCPMA is a strong candidate for a central nervous system stimulant. The lack of significant cytotoxicity at effective concentrations indicates a favorable therapeutic window for further in vitro and in vivo studies.
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PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Thirumal, M., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 633-640. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Data Collections, 59, 101481. Retrieved from [Link]
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PubChem. (n.d.). Cyclopentanamine, 1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, L., et al. (2018). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules, 23(10), 2543. Retrieved from [Link]
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Liu, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(23), 8104. Retrieved from [Link]
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Knoll, J., et al. (1996). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Therapie, 331(1), 1-22. Retrieved from [Link]
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Application Notes and Protocols for the Administration of Methyl-(1--phenyl-cyclopentylmethyl)-amine in Animal Models
A Guide for Preclinical Research and Development
Disclaimer: Methyl-(1-phenyl-cyclopentylmethyl)-amine is a novel compound with limited publicly available data. The following application notes and protocols are constructed based on established methodologies for structurally related phenethylamine derivatives and monoamine oxidase inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies prior to initiating efficacy trials.
Introduction: A Novel Psychoactive Agent
This compound is a novel synthetic compound characterized by a phenethylamine backbone, a central cyclopentyl ring, and N-methylation. Its structural features suggest a potential for central nervous system (CNS) activity, likely modulating monoaminergic neurotransmission. Phenethylamine and its derivatives are known to act as stimulants, hallucinogens, and entactogens by influencing dopamine, norepinephrine, and serotonin pathways.[1] The presence of the N-methyl group and the bulky cyclopentylmethyl substituent may influence its potency, selectivity for monoamine transporters, and metabolic stability compared to other phenethylamines.
Hypothesized Mechanism of Action
Based on its structural similarity to known psychoactive compounds, the primary mechanism of action of this compound is hypothesized to involve the inhibition of monoamine oxidase (MAO) and/or interaction with monoamine transporters (dopamine transporter - DAT; norepinephrine transporter - NET; serotonin transporter - SERT).
-
Monoamine Oxidase Inhibition: Many phenethylamine derivatives exhibit MAO inhibitory activity.[2] By inhibiting MAO, the enzyme responsible for the degradation of monoamine neurotransmitters, this compound could increase the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3] This action is a common mechanism for antidepressant and anxiolytic drugs.[4]
-
Transporter Interaction: The compound may also act as a substrate or blocker for DAT, NET, and SERT.[5] This would lead to increased extracellular levels of these neurotransmitters, contributing to stimulant and mood-altering effects.[6][[“]]
The following diagram illustrates the potential sites of action within a monoaminergic synapse:
Caption: Hypothesized interaction of this compound with monoaminergic systems.
Preclinical Administration: Key Considerations
Prior to in-vivo administration, several factors must be carefully considered to ensure experimental validity and animal welfare.
Animal Models
The choice of animal model will depend on the research question. For general toxicity, pharmacokinetic, and initial behavioral screening, rodent models are appropriate.
| Animal Model | Strain | Rationale |
| Mouse | C57BL/6 | Commonly used for behavioral and neurochemical studies due to their well-characterized genetics and behavior. |
| BALB/c | Often used for anxiety and depression models. | |
| Rat | Sprague-Dawley | Preferred for pharmacokinetic and toxicology studies due to their larger size, facilitating blood sampling. |
| Wistar | Another common outbred stock used for a wide range of biomedical research. |
Vehicle Selection
Due to its predicted lipophilic nature (based on the phenyl and cyclopentyl groups), this compound will likely require a non-aqueous vehicle for solubilization.
| Vehicle | Composition | Pros | Cons | Recommended Route |
| Saline with Solubilizing Agent | 0.9% NaCl with 5-10% Tween 80 or Cremophor EL | Suitable for intravenous administration. | Cremophor EL can have its own biological effects.[8] | IV, IP, SC |
| Polyethylene Glycol (PEG) | 20-40% PEG 300/400 in saline or water | Good for a range of compounds, generally well-tolerated. | Can be viscous. | IP, SC, PO |
| Dimethyl Sulfoxide (DMSO) | 5-10% DMSO in saline or corn oil | High solubilizing power for lipophilic compounds. | Can be toxic at higher concentrations. | IP, SC |
| Oil-Based Vehicle | Sesame oil, corn oil | Suitable for highly lipophilic compounds and can provide sustained release.[9] | Not suitable for intravenous administration. | SC, IP, PO |
Note: Always prepare a fresh solution for each experiment and filter sterilize before use.
Route of Administration
The route of administration will influence the pharmacokinetics and bioavailability of the compound.[9]
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein). | 100% bioavailability, rapid onset. | Requires technical skill, potential for embolism. |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Faster absorption than SC or PO, easier than IV. | Potential for injection into organs, first-pass metabolism. |
| Subcutaneous | SC | Injection into the loose skin on the back of the neck. | Slower, more sustained absorption. | Slower onset, potential for local irritation. |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle.[10] | Mimics human oral administration. | Stressful for the animal, risk of esophageal damage.[11] |
| Intranasal | IN | Administration into the nasal cavity.[12] | Bypasses the blood-brain barrier for direct CNS delivery.[12] | Small volume administration, requires anesthesia in some cases.[10] |
Experimental Protocols
Protocol 1: Acute Systemic Administration in Mice
This protocol outlines a single-dose administration for initial behavioral and pharmacokinetic studies.
Materials:
-
This compound
-
Selected vehicle (e.g., 10% Tween 80 in 0.9% saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the required volume of the drug solution based on the desired dose (mg/kg) and the concentration of the solution (mg/mL).
-
Formula: Injection Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Solution Concentration (mg/mL)
-
-
Drug Preparation:
-
Prepare the drug solution in the chosen vehicle. Ensure complete dissolution. Vortex and/or sonicate if necessary.
-
Filter sterilize the solution using a 0.22 µm syringe filter.
-
-
Administration (Intraperitoneal - IP):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the calculated volume.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage.
-
Observe for any immediate adverse reactions (e.g., seizures, respiratory distress, stereotypy).
-
Monitor at regular intervals (e.g., 15, 30, 60, 120 minutes) for behavioral changes relevant to the study's endpoints.
-
Protocol 2: Chronic Oral Administration in Rats
This protocol is suitable for studies investigating the effects of repeated dosing, such as in models of depression or addiction.
Materials:
-
This compound
-
Selected vehicle (e.g., 20% PEG 400 in water)
-
Flexible gavage needles (18-20 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Acclimation: Handle rats daily for at least a week to acclimate them to the procedure and reduce stress.
-
Dose Preparation: Prepare the drug solution as described in Protocol 1. The volume for oral gavage in rats should ideally be around 5 mL/kg.[10]
-
Administration (Oral Gavage - PO):
-
Securely restrain the rat.
-
Gently insert the gavage needle into the mouth, over the tongue, and along the roof of the mouth until it passes the pharynx.
-
Advance the needle into the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Daily Monitoring:
-
Observe the rat for any signs of distress or injury after each administration.
-
Monitor body weight and food/water intake daily.
-
Conduct behavioral testing at the appropriate time points as dictated by the experimental design.
-
Workflow and Data Management
A structured workflow is crucial for reproducible research.
Caption: A generalized workflow for in-vivo studies with this compound.
Conclusion
The administration of the novel compound this compound in animal models requires a careful, hypothesis-driven approach. By leveraging knowledge from structurally similar phenethylamine derivatives and MAO inhibitors, researchers can design and execute robust preclinical studies. Adherence to best practices in animal handling, dose preparation, and administration techniques is paramount for obtaining reliable and reproducible data, ultimately paving the way for a comprehensive understanding of this new chemical entity's pharmacological profile.
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Celada, P., & Artigas, F. (1993). Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum. Journal of Neurochemistry, 61(4), 1533-1540. Retrieved from [Link]
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Kregiel, D. (2018). Oral dosing of rodents using a palatable tablet. Journal of Pharmacological and Toxicological Methods, 94, 10-15. Retrieved from [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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Gelderblom, H., Verweij, J., Nooter, K., & Sparreboom, A. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer, 37(13), 1590-1598. Retrieved from [Link]
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Caprioli, D., & Venniro, M. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and. Current Topics in Behavioral Neurosciences, 32, 345–373. Retrieved from [Link]
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Wolfensohn, S., & Lloyd, M. (2013). Handbook of laboratory animal management and welfare. John Wiley & Sons. Retrieved from [Link]
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González-Mariscal, G., & Eguibar, J. R. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 24(17), 3083. Retrieved from [Link]
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ResearchGate. (n.d.). Routes of administration into the CNS. Retrieved from [Link]
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Frey, W. H., & Liu, J. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments, (74), e50284. Retrieved from [Link]
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Rivers-Auty, J., & Randall, A. D. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Journal of Neuroscience Methods, 218(2), 155-161. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]
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Kundu, D., Choi, H., & Lee, J. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(2), 165–172. Retrieved from [Link]
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Soni, I., Chinn, G. A., Halifax, J. C., Hellman, J., Lynch, K. L., & Sall, J. W. (2022). The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats. eScholarship, University of California. Retrieved from [Link]
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Nguyen, J. D., & Grant, Y. (2019). Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions. Neuropharmacology, 158, 107722. Retrieved from [Link]
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JoVE. (2021, April 4). Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System [Video]. YouTube. Retrieved from [Link]
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Doyle, T. M., & Frazer, A. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 647833. Retrieved from [Link]
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ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
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Goldberg, J. F. (2025, August 6). Monoamine Oxidase Inhibitors: Clinical Review. ResearchGate. Retrieved from [Link]
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ResearchGate. (2018, March 8). Oral dosing of rodents using a palatable tablet. Retrieved from [Link]
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Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
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Application Notes and Protocols for the Neuroscience Research of Phenylcycloalkylamines: A Guide for Investigating Novel Compounds like Methyl-(1-phenyl-cyclopentylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Phenylcycloalkylamine
The compound Methyl-(1-phenyl-cyclopentylmethyl)-amine represents a novel chemical entity within the broader class of phenylcycloalkylamines. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to well-characterized psychoactive compounds, such as 1-phenylcyclopentylamine (PPA) and various N-methyl-phenylcyclohexylamine derivatives, provides a strong foundation for predicting its pharmacological profile and guiding its investigation in neuroscience research.[1]
This guide is designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to characterize the neuropharmacological properties of this compound and similar novel phenylcycloalkylamines. We will explore the two primary, and sometimes overlapping, mechanisms of action characteristic of this chemical class: modulation of monoamine transporters and antagonism of the N-methyl-D-aspartate (NMDA) receptor. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can effectively elucidate the potential therapeutic applications of these novel compounds.
Hypothesized Mechanisms of Action
Based on its structural motifs—a phenyl group and a cycloalkylamine—this compound is predicted to interact with key neurological targets that regulate mood, cognition, and neuronal excitability.
Monoamine Reuptake Inhibition
Many phenylcycloalkylamines function as monoamine reuptake inhibitors, blocking the transporters for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT).[2][3][4] This action increases the synaptic concentration of these neurotransmitters, a mechanism central to the treatment of depression and some pain disorders.[3][5] Novel chiral cyclohexylaryl amines, for instance, have been developed as potent triple reuptake inhibitors with potential for treating major depressive disorder.[2] The relative potency for each transporter will define the compound's specific pharmacological profile and potential therapeutic window.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by a phenylcycloalkylamine.
NMDA Receptor Antagonism
Arylcyclohexylamines, including the parent compound of PPA, 1-phenylcyclohexylamine (PCA), are known to act as non-competitive antagonists of the NMDA receptor.[1][6] They typically bind to a site within the receptor's ion channel, physically blocking the influx of Ca²⁺.[6] This mechanism is responsible for the dissociative anesthetic and, at higher doses, psychotomimetic effects of compounds like phencyclidine (PCP). However, it also confers potent anticonvulsant properties, as demonstrated by PPA in the maximal electroshock seizure test.[1] The therapeutic potential of NMDA receptor antagonists is a subject of intense research for conditions ranging from epilepsy to neurodegenerative diseases.[7]
Signaling Pathway: NMDA Receptor Antagonism
Caption: Workflow for in vitro characterization of a novel compound.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound or any novel phenylcycloalkylamine derivative in neuroscience research. By systematically determining its binding affinities, functional potencies, and cellular effects, researchers can build a detailed pharmacological profile. This profile will be crucial for predicting its in vivo effects and guiding the design of future experiments to explore its potential as a therapeutic agent for neurological or psychiatric disorders. Subsequent studies should focus on in vivo models of depression (e.g., forced swim test), seizure activity (e.g., maximal electroshock test), and behavioral assays relevant to NMDA receptor function.
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Rogawski, M. A. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsy Research, 12(3), 167-175. [Link]
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Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]
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Tajima, K., & Lee, E. (2015). Mechanism of NMDA receptor inhibition and activation. Cell, 163(5), 1165-1178. [Link]
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Kumar, V., & Sharma, V. R. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 790–827. [Link]
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Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 347(2), 433–443. [Link]
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Rogawski, M. A., Thurkauf, A., & Mattson, M. V. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsy research, 12(3), 167-175. [Link]
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Lőrincz, T., & Vizi, E. S. (2008). NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies. British journal of pharmacology, 153(7), 1365–1370. [Link]
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Olney, J. W., Wozniak, D. F., Farber, N. B., Jevtovic-Todorovic, V., & Ikonomidou, C. (1997). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Neurobiology of aging, 18(4), 471-480. [Link]
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National Center for Biotechnology Information. (n.d.). (1-Phenylcyclopentyl)methanamine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-1-phenylpropan-1-amine. PubChem. Retrieved from [Link]
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Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1434–1437. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl-(1-phenyl-cyclopentylmethyl)-amine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl-(1-phenyl-cyclopentylmethyl)-amine. The developed method is suitable for routine quality control and research applications in the pharmaceutical and drug development sectors. The protocol herein provides a comprehensive guide to chromatographic conditions, sample preparation, and a full validation strategy adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
This compound is a tertiary amine with structural similarities to pharmacologically active compounds, making its accurate quantification critical for efficacy and safety assessments in research and development. As a chiral compound, the control of its enantiomeric purity could also be a critical quality attribute, although this note focuses on the achiral quantification. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
The development of a reliable HPLC method necessitates a systematic approach, beginning with an understanding of the analyte's physicochemical properties. Based on its structural similarity to sibutramine, a compound with a known LogP and aqueous solubility, a reversed-phase chromatographic approach was selected as the most logical starting point.[3][4] This application note provides a complete protocol, from initial method development considerations to a comprehensive validation package, ensuring the method is "fit for purpose" as per regulatory expectations.[5][6]
Method Development Strategy: A Logic-Driven Approach
The primary objective was to develop a simple, rapid, and robust isocratic RP-HPLC method with UV detection. The following rationale guided the selection of chromatographic parameters:
-
Column Chemistry: A C18 stationary phase was chosen due to its versatility and proven efficacy in retaining moderately polar to non-polar analytes like the target compound. The hydrophobicity of the phenyl and cyclopentyl moieties suggests strong retention on a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.[7]
-
Organic Modifier: Acetonitrile was selected over methanol for its lower viscosity and superior UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH. Given that the analyte is a tertiary amine, controlling the pH is critical to ensure a consistent ionization state and, therefore, a stable retention time. A pH of 2.5 was selected to ensure the amine is fully protonated, leading to better peak shape and retention on the C18 column.
-
-
Detection Wavelength: Based on the UV spectra of structurally similar compounds like sibutramine, a detection wavelength of 225 nm was chosen to ensure high sensitivity.[8]
Visualizing the Workflow
The logical flow from method development to validation is a critical aspect of ensuring a robust analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Application Protocol
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
-
Reference Standard: this compound, of known purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 30:70 volume ratio. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations suitable for the intended analytical range (e.g., for linearity, 5-50 µg/mL).
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) and Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10]
System Suitability
Before each validation run, a system suitability test is performed by injecting the working standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are outlined in the table below, consistent with USP General Chapter <621>.[7][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (if a formulation is being tested) to ensure no interference at the retention time of the analyte peak. The peak purity of the analyte was also assessed using the DAD to confirm no co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing five concentrations of the reference standard across a range of 5 µg/mL to 50 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be insignificant relative to the response at 100% concentration. |
| Range | 5 - 50 µg/mL |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the analyte into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
| RSD of Recovery at each level | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[12]
-
Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Quantitation (LOQ)
The LOQ was determined based on the signal-to-noise ratio, with the acceptance criterion being a ratio of approximately 10:1. The precision at the LOQ concentration should also be acceptable (RSD ≤ 10%).
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 2 °C (38 °C and 42 °C) |
| Mobile Phase pH | ± 0.1 (pH 2.4 and 2.6) |
| Organic Phase Composition | ± 2% (68% and 72% Acetonitrile) |
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Conclusion and Field-Proven Insights
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The causality behind the experimental choices, such as the acidic pH to control the analyte's ionization and the C18 column for optimal retention, ensures a scientifically sound and reliable method. This protocol provides a self-validating system, where the initial system suitability checks confirm the performance of the entire analytical setup before any sample analysis.
This method is ready for implementation in quality control laboratories for release testing and in research settings for the accurate quantification of this compound. For the analysis of enantiomers, a separate chiral HPLC method would need to be developed, likely using a chiral stationary phase such as a polysaccharide-based column.[13][14]
References
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ResearchGate. (2016). Determination of sibutramine adulterated in herbal slimming products using TLC densitometric method. Available at: [Link]
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Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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PubMed Central (PMC). (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ResearchGate. (2013). Sibutramine characterization and solubility, a theoretical study. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
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US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available at: [Link]
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SciSpace. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Available at: [Link]
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PubChem - NIH. Sibutramine. Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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PubMed. (2019). Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening. Available at: [Link]
-
ResearchGate. (2014). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Available at: [Link]
-
PubMed. (2001). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Available at: [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Food Research. (2022). Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Available at: [Link]
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PubChem - NIH. 1-Phenyl-1-cyclopentanol. Available at: [Link]
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LCGC International. (2023). Are You Sure You Understand USP <621>?. Available at: [Link]
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Preprints.org. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. Available at: [Link]
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PubMed Central (PMC). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]
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Journal of the American Chemical Society. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Available at: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Scribd. USP-NF 621 Chromatography. Available at: [Link]
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PubChem - NIH. Cyclopentyl methyl ether. Available at: [Link]
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Application Notes & Protocols: Characterizing Methyl-(1-phenyl-cyclopentylmethyl)-amine as a Novel Chemical Probe for Monoamine Transporter Research
Abstract
A chemical probe is a selective small-molecule modulator of a protein's function that can be used in cell-based or animal models to investigate the relationship between the protein and its biological response.[1] The rigorous validation of such tools is paramount to ensure that the observed biological effects can be confidently attributed to the modulation of the intended target.[2] This document provides a comprehensive guide for the characterization and validation of a novel compound, Methyl-(1-phenyl-cyclopentylmethyl)-amine, as a potential chemical probe. While this specific molecule is not yet an established probe, its structural similarity to known psychoactive compounds and monoamine transporter ligands suggests its potential utility in neuroscience research.[3][4] This guide outlines the critical experimental workflow, from initial physicochemical characterization to in vivo target engagement, necessary to validate its use as a reliable research tool for studying monoamine transporter systems.
Part 1: Foundational Characterization: Purity, Stability, and Initial Target Identification
The first pillar of chemical probe validation is to unequivocally confirm the identity, purity, and fundamental properties of the molecule.[1] Without this, all subsequent biological data is unreliable. Structurally, this compound belongs to a class of phenylcycloalkylamines, which have been explored for activity at various CNS targets.[4] Based on this structural class, we hypothesize that its primary targets may include the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6]
Physicochemical Properties & Purity Assessment
Before biological evaluation, the identity and purity of each synthesized batch of this compound must be confirmed.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | (1-phenylcyclopentyl)methanamine | N-methylcyclopentanamine | 1-benzylcyclopentan-1-amine |
|---|---|---|---|
| Molecular Formula | C12H17N[7] | C6H13N[8] | C12H17N[9] |
| Molecular Weight | 175.27 g/mol [7] | 99.17 g/mol [8] | 175.27 g/mol [9] |
| XLogP3-AA | 2.6[7] | 1.1[8] | 2.3[9] |
| Hydrogen Bond Donor Count | 1[7] | 1[8] | 1[9] |
| Hydrogen Bond Acceptor Count | 1[7] | 1[8] | 0[9] |
Protocol 1.1: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the proposed structure and show no significant impurities (ideally >95% purity).
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching its molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess purity. The compound should appear as a single, sharp peak. This method will also be crucial for stability studies.
In Vitro Target Binding Profile
The next critical step is to determine the compound's binding affinity and selectivity for its hypothesized targets. A broad counter-screen is essential to identify potential off-target interactions that could confound experimental results.
Protocol 1.2: Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and either vehicle, a saturating concentration of the non-specific competitor, or the test compound.
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Binding Profile
| Target | Test Compound Ki (nM) | Selectivity Ratio (vs. Primary Target) |
|---|---|---|
| hDAT (Primary) | 50 | - |
| hNET | 850 | 17-fold |
| hSERT | >10,000 | >200-fold |
| 5-HT2A Receptor | >5,000 | >100-fold |
| Alpha-1 Adrenergic Receptor | >8,000 | >160-fold |
A desirable chemical probe should exhibit at least a 30-fold selectivity against related family members and >100-fold against unrelated targets.
Part 2: Cellular Functional Characterization
After establishing a binding profile, it is crucial to determine if the compound has a functional effect on its target in a cellular environment. This involves assessing its ability to inhibit the transporter's function and confirming that it engages the target within intact cells.[1]
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the functional consequence of the compound binding to the transporter.[10]
Protocol 2.1: Fluorescent or Radioactive Neurotransmitter Uptake Assay
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake.[11]
-
Cell Culture: Plate HEK293 cells stably expressing hDAT in 96-well plates to achieve a confluent monolayer.[12]
-
Procedure:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) for 10-20 minutes.[11]
-
Initiate uptake by adding a mixture of unlabeled dopamine and a tracer ([³H]dopamine or a fluorescent dopamine analog).[10][11]
-
Allow uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C.[11]
-
Terminate the assay by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.[11]
-
Lyse the cells and measure the amount of internalized tracer via scintillation counting or fluorescence plate reader.[10]
-
Plot the inhibition of uptake against the log concentration of the compound and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a radioactive neurotransmitter uptake assay.
Cellular Target Engagement
To provide definitive evidence that the compound interacts with its intended target in a complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[13] CETSA measures the thermal stabilization of a protein upon ligand binding.[14]
Protocol 2.2: CETSA for DAT Target Engagement
-
Objective: To confirm that this compound binds to and stabilizes DAT in intact cells.
-
Materials:
-
hDAT-expressing cells.
-
Test compound and vehicle control.
-
PCR machine or other instrument for precise temperature control.[13]
-
Lysis buffer with protease inhibitors.
-
Equipment for Western blotting or ELISA.
-
-
Procedure:
-
Treat two suspensions of intact cells, one with a saturating concentration of the test compound (e.g., 10-20x cellular IC50) and one with vehicle, for 1-2 hours.[13]
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[13]
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Pellet the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble, stable protein fraction.
-
Analyze the amount of soluble DAT remaining at each temperature using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble DAT against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15]
-
Caption: Signaling pathway showing DAT inhibition by a chemical probe.
Part 3: In Vivo Application and Validation
The final stage of validation is to demonstrate the probe's utility in a relevant in vivo model. This requires an understanding of its pharmacokinetic properties and direct measurement of target modulation in the central nervous system.
Pharmacokinetic (PK) Considerations
A useful in vivo probe must be able to cross the blood-brain barrier and achieve concentrations at the target site sufficient to cause modulation. Preliminary PK studies are necessary to determine the compound's half-life, brain penetration, and appropriate dosing regimen.
In Vivo Target Engagement using Microdialysis
Microdialysis is a powerful technique for measuring neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[16][17][18]
Protocol 3.1: In Vivo Microdialysis in Rodents
-
Objective: To determine if systemic administration of this compound increases extracellular dopamine levels in a DAT-rich brain region (e.g., the striatum).
-
Procedure:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula aimed at the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[18] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) at a dose determined from PK studies.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in dopamine concentration.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using a highly sensitive method like HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry.[19]
-
Data Analysis: Express the post-dose dopamine levels as a percentage of the pre-dose baseline. A significant and sustained increase in extracellular dopamine following compound administration provides strong evidence of in vivo target engagement and functional activity.
-
Conclusion and Best Practices
The successful completion of this validation cascade—from fundamental chemistry to in vivo pharmacology—is essential to qualify this compound, or any novel molecule, as a chemical probe. A high-quality probe should demonstrate:
-
Potency: On-target activity at a low concentration (ideally <100 nM in cellular functional assays).
-
Selectivity: Minimal activity at other related and unrelated targets.
-
Mechanism: A well-defined mechanism of action on the target.
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Utility: Proven on-target activity in a complex biological system (intact cells or in vivo).[1]
Researchers using this compound should always run appropriate controls, including a structurally similar but biologically inactive molecule if available, to ensure that the observed phenotypes are a direct result of modulating the intended target.[20]
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Al-Talla, Z. A., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Available from: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.16.1–12.16.20. Available from: [Link]
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Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-7. Available from: [Link]
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Reddy, G. J., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Available from: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 24(29), 3169–3187. Available from: [Link]
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Workman, P., & Collins, I. (2018). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 61(21), 9405-9410. Available from: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Request PDF. Available from: [Link]
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 61, 149-169. Available from: [Link]
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Edmondson, D. E., & Binda, C. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(5), 943-69. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]
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Reddy, G. J., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Available from: [Link]
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Pampaloni, F., et al. (2020). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 785-794. Available from: [Link]
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Li, Y., et al. (2019). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Lab on a Chip, 19(6), 1006-1014. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Mitigating Off-Target Effects of Novel CNS-Active Small Molecules
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the identification and mitigation of off-target effects of small molecule compounds, with a focus on CNS-active agents like Methyl-(1-phenyl-cyclopentylmethyl)-amine and its analogs. While your specific compound may be novel, the principles and experimental workflows discussed herein are broadly applicable and are illustrated using well-documented case studies, such as the mGluR5 antagonist MPEP. Our goal is to equip you with the expertise and validated protocols necessary to ensure the specificity and translational potential of your research.
Section 1: Frequently Asked Questions (FAQs) on Off-Target Effects
This section addresses common questions about the nature of off-target effects and the initial steps to characterize the selectivity of your compound.
Q1: What are off-target effects, and why are they a significant concern in drug development?
A1: Off-target effects are unintended interactions between a drug or investigational compound and cellular components other than its primary therapeutic target.[1] These interactions can lead to a range of undesirable outcomes, from misleading experimental data and confounding of results to adverse drug reactions and toxicity in a clinical setting.[2] For CNS-active compounds, off-target effects can manifest as complex behavioral or neurological side effects that may not be predictable from the on-target pharmacology. Proactively identifying and mitigating these effects is a cornerstone of developing safe and effective therapeutics.
Q2: My compound, this compound, is novel. How can I predict its potential off-target liabilities?
A2: For a novel compound, a multi-pronged approach is recommended.
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Computational & In Silico Screening: The first step is often computational. By analyzing the chemical structure of your compound, you can use predictive algorithms and machine learning tools to screen for potential interactions with a wide array of proteins.[1] These platforms leverage large databases of known drug-target interactions to identify structural motifs in your molecule that may have an affinity for unintended targets. This approach can help generate a preliminary list of potential off-targets to investigate experimentally.[1][2]
-
Structural Analogs Analysis: Investigate the pharmacology of structurally similar compounds. For instance, the well-characterized mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine) is known to have off-target effects, including weak NMDA receptor antagonism.[3][4] Given the structural similarities, it would be prudent to test your compound for activity at NMDA receptors and other targets modulated by MPEP and its analogs like SIB-1893.[5][6]
Q3: What is the difference between in vitro and cell-based off-target assays, and when should I use each?
A3: Both assay formats are crucial for a comprehensive off-target assessment.
-
In Vitro (Biochemical) Assays: These assays use isolated components, such as purified proteins or genomic DNA, to directly measure the interaction between your compound and a potential off-target.[7] Examples include radioligand binding assays, enzyme activity assays, and surface plasmon resonance (SPR). They are highly sensitive and excellent for confirming a direct physical interaction and determining binding kinetics. However, they may overestimate the potential for off-target effects as they lack the physiological context of a living cell.[7]
-
Cell-Based Assays: These assays are performed in living cells and measure the functional consequences of your compound's activity.[7] Examples include cellular phosphorylation assays, reporter gene assays, and cell proliferation assays.[8][9] They provide more biologically relevant data by accounting for factors like cell permeability, metabolism, and the presence of endogenous signaling complexes.[7] It is recommended to use in vitro assays for initial broad screening and to then validate significant "hits" in functional, cell-based systems.
Section 2: Troubleshooting Guide: Identifying and Validating Off-Target Effects
This section provides structured workflows and protocols for when you suspect your compound is producing off-target effects.
Problem: My experimental results are inconsistent with the known function of the intended target, or I am observing an unexpected phenotype. How do I begin to investigate potential off-target effects?
Solution Workflow:
The following workflow provides a systematic approach to diagnosing and identifying the root cause of anomalous results.
Caption: A decision-tree for troubleshooting unexpected experimental outcomes.
Step-by-Step Guide:
-
Confirm On-Target Engagement: Before investigating off-targets, you must confirm that your compound engages its intended target in your experimental system at the concentrations being used. A target engagement assay is essential for this.[10]
-
Broad Off-Target Profiling: If on-target engagement is confirmed, the next step is to perform a broad screen against a panel of known receptors, kinases, and ion channels. Several commercial services offer these panels.
| Panel Type | Description | Typical Number of Targets | Use Case |
| Receptor Binding Panel | Measures the ability of a compound to displace a radioligand from a wide range of receptors. | 40-100+ | Ideal for identifying interactions with GPCRs, ion channels, and transporters. |
| Kinase Panel | Assesses the inhibitory activity of a compound against a large number of protein kinases. | 100-400+ | Critical for compounds that may have ATP-binding motifs or for ruling out off-target kinase inhibition. |
| Safety Pharmacology Panel | A curated panel of targets known to be associated with adverse drug reactions (e.g., hERG, 5-HT2B). | 40-70 | A standard step in preclinical drug development to identify common safety liabilities. |
-
Hypothesis-Driven Screening: Based on the structure of this compound, you can form hypotheses about likely off-targets. Its primary amine and phenyl group are common features in ligands for monoamine transporters (DAT, SERT, NET) and various GPCRs. Additionally, based on the precedent set by MPEP, direct functional testing on NMDA receptors would be a high-priority, hypothesis-driven experiment.[3][5]
Problem: I have identified a potential off-target. How do I validate this interaction and determine its functional consequence?
Solution Workflow:
Once a potential off-target is identified, a rigorous validation process is necessary to confirm the interaction and understand its biological relevance.
Caption: A workflow for the validation of a potential off-target interaction.
Experimental Protocols:
Protocol 1: In Vitro Validation - Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of your compound for a suspected off-target receptor.
-
Preparation: Obtain cell membranes or purified protein for the off-target receptor and a suitable radioligand.
-
Incubation: In a multi-well plate, combine the membranes/protein, a fixed concentration of the radioligand, and a range of concentrations of your test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand using filtration over a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced versus the concentration of your compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay - Cellular Phosphorylation Assay
This protocol measures the functional consequence of your compound interacting with an off-target kinase.[8]
-
Cell Culture: Use a cell line that endogenously expresses the off-target kinase or has been engineered to overexpress it.
-
Compound Treatment: Treat the cells with a range of concentrations of your compound for a predetermined amount of time.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the kinase signaling pathway. Include unstimulated and vehicle-treated controls.
-
Lysis: Lyse the cells to release the proteins.
-
Detection: Use a phospho-specific antibody and a detection method (e.g., ELISA, Western blot, or TR-FRET) to quantify the phosphorylation of a known downstream substrate of the kinase.
-
Analysis: Plot the level of substrate phosphorylation against the concentration of your compound to determine the IC50 for the inhibition of the signaling pathway.
Section 3: Strategies for Reducing Off-Target Effects
Q: I've confirmed a functionally relevant off-target effect. How can I reduce it?
A: There are two primary strategies: medicinal chemistry and experimental design optimization.
-
Structure-Activity Relationship (SAR) Studies: This medicinal chemistry approach involves synthesizing and testing analogs of your lead compound to identify which parts of the molecule are responsible for the on-target versus off-target activity.[1] By systematically modifying the compound's structure, you can often design a new molecule with improved selectivity.
-
Experimental Design Optimization:
-
Dose Reduction: Use the lowest effective concentration of your compound that elicits the desired on-target effect. A detailed dose-response curve for both on- and off-target effects is crucial to identify a "selectivity window" where on-target activity is high and off-target activity is minimal.
-
Use of Controls: Always include a structurally related but inactive control compound in your experiments. This helps to differentiate the on-target effects from any non-specific or off-target effects of the chemical scaffold. A positive control, such as a known selective ligand for the target, should also be used to validate the assay.
-
By rigorously applying these troubleshooting and validation workflows, researchers can build a comprehensive selectivity profile for their compounds, leading to more reliable data and a clearer path toward therapeutic development.
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Wang, S. J., et al. (2001). Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes). The Journal of Pharmacology and Experimental Therapeutics, 296(2), 526–533. Available from: [Link]
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"Methyl-(1-phenyl-cyclopentylmethyl)-amine experimental variability and solutions"
Technical Support Center: Methyl-(1-phenyl-cyclopentylmethyl)-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this tertiary amine. As Senior Application Scientists, we understand that experimental variability is a significant challenge. This resource provides robust troubleshooting strategies and detailed protocols to ensure reproducible, high-quality results.
Disclaimer: this compound is a specific molecule for which detailed public literature is not abundant. The guidance provided herein is grounded in established principles of organic synthesis and analytical chemistry for analogous tertiary amines and is supported by authoritative sources on these well-documented reactions and techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and reliable methods for synthesizing tertiary amines like this are two-step reductive amination or a one-pot Eschweiler-Clarke reaction.[1][2]
-
Reductive Amination : This involves first synthesizing the secondary amine, (1-phenyl-cyclopentylmethyl)-amine, and then methylating it. A more direct approach is the reductive amination of 1-phenylcyclopentanecarbaldehyde with methylamine.[3]
-
Eschweiler-Clarke Reaction : This classic method methylates a primary or secondary amine using excess formic acid and formaldehyde.[4] It is highly effective for producing tertiary amines and avoids the formation of quaternary ammonium salts.[5][6]
Q2: What are the expected physical properties and stability of the final compound?
A2: As a tertiary amine, this compound is expected to be a pale yellow to brownish oil in its free base form. Tertiary amines are generally stable under standard laboratory conditions (room temperature, protected from light).[7] However, they can be sensitive to oxidation over long-term storage, especially if impurities are present. For long-term storage, it is advisable to store the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., 4°C). The hydrochloride salt form would be a more stable, crystalline solid.
Q3: How can I confirm the identity and purity of my synthesized product?
A3: A combination of spectroscopic and chromatographic methods is essential:
-
NMR Spectroscopy (¹H and ¹³C) : This is the most powerful tool for structural confirmation. Key signals to look for include the N-methyl singlet in the ¹H NMR spectrum (typically around 2.2-2.5 ppm) and the corresponding carbon signal in the ¹³C NMR.[8][9]
-
Mass Spectrometry (MS) : GC-MS is excellent for confirming the molecular weight and assessing purity.[10] The fragmentation pattern can also provide structural information.
-
Infrared (IR) Spectroscopy : For a tertiary amine, the key feature is the absence of N-H stretching bands that are present in primary and secondary amines (typically 3300-3500 cm⁻¹).[8]
-
Thin-Layer Chromatography (TLC) : A quick and effective way to monitor reaction progress and assess the purity of column fractions.
Troubleshooting Guides
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low or No Yield During Synthesis
Potential Cause A: Incomplete Imine/Iminium Ion Formation The first step in both reductive amination and the Eschweiler-Clarke reaction is the formation of an imine or iminium ion intermediate.[3][5] This equilibrium can be unfavorable under suboptimal conditions.
Solution:
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[3] If using a borohydride reagent, adding a catalytic amount of acetic acid can facilitate this step. However, in the Eschweiler-Clarke reaction, the formic acid serves this purpose.[5]
-
Water Removal: The formation of the imine intermediate generates water. In some reductive aminations, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion. This is generally not necessary for the Eschweiler-Clarke reaction.
-
Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent in a stepwise procedure.[11] Monitor this step by TLC or GC-MS if possible.
Potential Cause B: Ineffective Reduction Step The choice and handling of the reducing agent are critical for success.
Solution:
-
Choice of Reductant:
-
For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for the iminium ion over the aldehyde, and can be used in a one-pot reaction.[11]
-
Sodium borohydride (NaBH₄) is cheaper but can also reduce the starting aldehyde.[3] If using NaBH₄, it's best to form the imine first, then add the reductant.[12]
-
In the Eschweiler-Clarke reaction, formic acid itself is the reducing agent.[1] Ensure an excess is used.
-
-
Reagent Quality: Hydride reducing agents can degrade with improper storage. Use a freshly opened bottle or a properly stored reagent.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-60°C) may be required to drive the reduction to completion, especially if imine is still present.[13]
Problem 2: Product is Impure After Workup
Potential Cause A: Unreacted Starting Material (Aldehyde or Secondary Amine) The most common impurities are residual starting materials due to incomplete reaction.
Solution: Purification Strategy
-
Acid-Base Extraction: This is the most effective way to separate the basic amine product from non-basic impurities like the starting aldehyde.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl).[14] The amine product will be protonated and move to the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 to deprotonate the amine.
-
Extract the free base amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is necessary.
-
Challenge: Basic amines can interact strongly with acidic silica gel, leading to poor separation and tailing.[15]
-
Solution: Deactivate the silica by adding a small amount of a competing base, like triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate).[15] This neutralizes the acidic sites and allows for clean elution of the amine product. Alternatively, alumina (basic or neutral) can be used as the stationary phase.
-
Potential Cause B: Presence of Imine Intermediate A stable imine intermediate may persist after the reaction, especially if the reduction was incomplete.[13]
Solution:
-
Drive the Reduction: Before workup, ensure the reduction is complete. Add more reducing agent or increase the reaction time/temperature and monitor by TLC.
-
Hydrolysis during Workup: Most imines are susceptible to hydrolysis back to the aldehyde and amine during aqueous workup. An acidic wash will often hydrolyze the residual imine, which can then be removed as described above.
Problem 3: Inconsistent or Ambiguous Analytical Data
Potential Cause A: ¹H NMR Spectrum is Complex or Broad This can be caused by the presence of both the free base and its protonated (salt) form, especially if acidic residue remains from workup.
Solution:
-
Ensure Free Base Form: Before taking the NMR, ensure the sample is the free base by performing a final wash with a dilute basic solution (e.g., saturated NaHCO₃) during workup, followed by thorough drying.
-
D₂O Shake: To confirm which peaks are from exchangeable protons (like an ammonium salt N-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak will disappear.[9]
Potential Cause B: Incorrect Mass Observed in MS This is often due to protonation of the amine in the mass spectrometer.
Solution:
-
Check for [M+H]⁺: In ESI-MS, amines are almost always observed as the protonated ion, [M+H]⁺. Calculate the expected mass for the protonated molecule and compare it to your data.
-
Use GC-MS: In electron impact (EI) ionization used in GC-MS, you are more likely to observe the molecular ion (M⁺). This can help confirm the molecular weight.
Key Experimental Protocols & Data
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
A robust method for the exhaustive methylation of a primary or secondary amine.[5]
Steps:
-
To a round-bottom flask, add (1-phenyl-cyclopentylmethyl)-amine (1.0 eq).
-
Add formic acid (3.0 eq) and aqueous formaldehyde (37 wt. %, 3.0 eq).
-
Heat the mixture to reflux (typically 90-100°C) for 6-12 hours. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature and carefully basify with a strong base (e.g., 4M NaOH) to pH > 12. Caution: This is an exothermic neutralization and will release CO₂ gas.
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify via acid-base extraction or column chromatography as needed.
Data Presentation: Predicted Spectroscopic Data
The following table contains predicted NMR chemical shifts for this compound. Actual experimental values may vary slightly.
| ¹H NMR | Predicted Chemical Shift (ppm) | Description |
| Phenyl Protons | 7.20 - 7.40 | Multiplet, 5H |
| N-CH₂- | ~2.45 | Singlet, 2H |
| N-CH₃ | ~2.25 | Singlet, 3H |
| Cyclopentyl Protons | 1.50 - 2.10 | Multiplet, 8H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |
| Phenyl C (quaternary) | ~145 | |
| Phenyl C-H | 125 - 128 | |
| Cyclopentyl C (quaternary) | ~50 | |
| N-CH₂- | ~65 | |
| N-CH₃ | ~42 | |
| Cyclopentyl CH₂ | 25 - 38 |
Visual Diagrams and Workflows
Synthesis and Purification Workflow
This diagram outlines the general steps from synthesis to obtaining a pure product.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree: Low Yield
This diagram helps diagnose the cause of low reaction yields.
Caption: Decision tree for troubleshooting low reaction yields.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Wang, M., Liu, Y., & Li, C. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6811. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Podyacheva, E., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3125–3132. Available at: [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
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Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. Available at: [Link]
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Doc Brown's Chemistry. Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]
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Einbu, A., et al. (2014). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(24), 10129–10137. Available at: [Link]
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Huang, R. J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7, 2127-2137. Available at: [Link]
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MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Available at: [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]
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ResearchGate. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]
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Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
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American Chemical Society. (2013). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Effects of Methyl-(1-phenyl-cyclopentylmethyl)-amine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological validation of the novel compound Methyl-(1-phenyl-cyclopentylmethyl)-amine. Given the absence of published data on this specific molecule, this document outlines a proposed validation strategy, drawing parallels with structurally similar compounds and employing established methodologies for the characterization of new psychoactive substances (NPS). We will objectively compare its potential performance with relevant alternatives and provide the necessary experimental protocols to generate supporting data.
Introduction: Unveiling a Novel Chemical Entity
This compound is a synthetic compound featuring a phenyl group and a methylamine attached to a cyclopentyl backbone. Its structural similarity to known psychoactive compounds, such as derivatives of phenylcyclopropylamine and 1-phenylcyclohexylamine, suggests a potential for biological activity, possibly as a central nervous system (CNS) stimulant or antidepressant.[1][2] Phenylcyclopropylamine derivatives are known to affect monoamine neurotransmitter levels, primarily by inhibiting monoamine oxidases (MAOs).[1] Furthermore, analogues of 1-phenylcyclohexylamine have demonstrated activity in mouse models of seizures and possess binding affinity for phencyclidine (PCP) acceptor sites.[2]
This guide will detail a multi-tiered approach to systematically characterize the biological effects of this compound, beginning with in silico predictions, followed by rigorous in vitro and in vivo evaluations. The overarching goal is to elucidate its mechanism of action and compare its pharmacological profile to well-characterized compounds.
Proposed Validation Workflow
A logical and stepwise approach is crucial for the comprehensive validation of a novel compound. The proposed workflow is designed to systematically gather data on the compound's safety and efficacy, starting with fundamental molecular interactions and progressing to complex behavioral effects.
Caption: Hypothesized mechanism of action at a dopaminergic synapse.
Conclusion and Future Directions
The validation of this compound requires a systematic and comparative approach. The proposed workflow, encompassing in silico, in vitro, and in vivo methodologies, provides a robust framework for characterizing its biological effects. The initial focus on monoamine transporters is a logical starting point based on its structural characteristics. However, a broader screening against a wider panel of CNS targets should not be ruled out.
Future studies should also investigate the metabolism of this compound to identify its major metabolites, as these may also possess biological activity. [3]Furthermore, more complex behavioral assays, such as those assessing cognitive function or abuse liability, will be crucial for a comprehensive understanding of its pharmacological profile. This guide serves as a foundational roadmap for researchers to generate the necessary data to objectively evaluate the potential of this novel compound.
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Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873–910. [Link]
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PubChem. (n.d.). 1-Phenyl-1-cyclopentanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Zuba, D., & Byrska, B. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. International Journal of Molecular Sciences, 21(19), 7068. [Link]
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van der Poel, A. M., Kessels, J. J., van de Bunt, M., & de Visser, S. J. (2019). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. Psychopharmacology, 236(10), 3021–3035. [Link]
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Zheng, G., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1517-1520. [Link]
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Kim, J., et al. (2017). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology, 41(7), 614-619. [Link]
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PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Wang, Y., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 12(3), 226. [Link]
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Jacobson, A. E., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(4), 811-815. [Link]
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Lab Manager. (2022). How to Test for New Psychoactive Substances. [Link]
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Kikura-Hanajiri, R. (2013). [In vitro screening of psychoactive drugs]. Yakugaku Zasshi, 133(1), 33-41. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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van der Poel, A. M., et al. (2007). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 21(8), 874-886. [Link]
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FACTA. (n.d.). Best Practice Guidelines for New Psychoactive Substance Testing. [Link]
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Pae, Y., et al. (2023). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 11(2), 164. [Link]
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Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
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Yardley, J. H., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]
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Kim, M. J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl-(1-phenyl-cyclopentylmethyl)-amine Derivatives as Monoamine Transporter Inhibitors
Introduction: The Therapeutic Potential of Phenylcycloalkylamines
The regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is a cornerstone of neuropharmacology. The transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft, namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical targets for the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1] The 1-phenylcycloalkylamine scaffold has emerged as a privileged structure in the design of monoamine transporter inhibitors. Compounds based on this framework, such as phencyclidine (PCP), have demonstrated significant neurological activity, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[2] However, subtle structural modifications can dramatically shift their pharmacological profile towards potent and selective inhibition of monoamine transporters.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Methyl-(1-phenyl-cyclopentylmethyl)-amine derivatives, a class of compounds with significant potential as monoamine transporter inhibitors. Due to the limited availability of a systematic SAR study on the cyclopentyl series, this guide will draw strong comparative insights from the closely related and well-characterized cyclohexyl analog, N-methyl-1-(1-phenylcyclohexyl)methanamine . By examining the influence of the cycloalkyl ring size, phenyl ring substitutions, and N-alkylation, we aim to provide researchers and drug development professionals with a predictive framework for designing novel and effective monoamine transporter ligands.
Comparative Analysis: Cyclopentyl vs. Cyclohexyl Scaffolds
Table 1: Monoamine Transporter Inhibition Profile of N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1) [1]
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | 169 | 85 | 21 |
The high potency of Compound 1, particularly at the dopamine transporter, underscores the potential of this chemical class. The study also identified an optimized analog, Compound 42 , with a modified phenyl ring, which exhibited a different selectivity profile.[1]
Table 2: Monoamine Transporter Inhibition Profile of an Optimized Phenyl-Substituted Analog (Compound 42) [1]
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 42 | 34 | 295 | 90 |
These findings suggest that the 1-phenylcycloalkylamine scaffold is a promising starting point for developing monoamine transporter inhibitors with tunable selectivity. While the cyclopentyl analog is expected to share this activity, the subtle conformational differences imposed by the five-membered ring compared to the six-membered ring will likely influence the binding affinity and selectivity for the three transporters. Generally, a smaller ring can alter the orientation of the phenyl and aminomethyl groups, which are crucial for interaction with the transporter binding pockets.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related phenylcycloalkylamine and other monoamine transporter inhibitors, we can infer the following SAR trends for this compound derivatives:
Phenyl Ring Substitution:
Substitution on the phenyl ring is a well-established strategy for modulating the potency and selectivity of monoamine transporter inhibitors.[3]
-
Electron-withdrawing and electron-donating groups: The electronic nature and position of substituents on the phenyl ring can significantly impact binding. For instance, in the cyclohexyl series, specific substitutions led to the altered selectivity profile of Compound 42 compared to the parent compound.[1]
-
Steric hindrance: Bulky substituents on the phenyl ring may either enhance binding by occupying a hydrophobic pocket or decrease affinity due to steric clashes within the binding site.
N-Methyl Group Modification:
The nature of the substituent on the amine nitrogen plays a crucial role in the interaction with monoamine transporters.
-
N-Alkylation: The N-methyl group is a common feature in many bioactive amines. Altering the size of the N-alkyl group can influence potency and selectivity. In some series, increasing the alkyl chain length can lead to a loss of selectivity for the polyamine transporter, suggesting size constraints in the binding pocket.[4]
-
N-Substitution with larger groups: Introducing larger, more complex moieties on the nitrogen can lead to interactions with secondary binding sites or allosteric pockets on the transporters, potentially leading to novel pharmacological profiles.
Experimental Protocols
To facilitate further research and validation of the SAR of this compound derivatives, detailed protocols for key in vitro assays are provided below.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporter.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compounds (this compound derivatives)
-
Scintillation fluid
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the target transporter in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
-
Assay: a. Wash the cells twice with KRH buffer. b. Add 50 µL of KRH buffer containing various concentrations of the test compound to each well. c. Pre-incubate for 10-20 minutes at room temperature. d. Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled monoamine substrate at a final concentration equal to its Km value for the respective transporter. e. Incubate for a specific time (e.g., 10 minutes) at room temperature. f. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with 0.1 M NaOH. h. Add scintillation fluid to each well. i. Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound by non-linear regression analysis of the concentration-response curves.
Visualizing SAR: A Logical Framework
To conceptualize the key structural modifications and their anticipated impact on monoamine transporter activity, the following diagram illustrates the core scaffold and the primary points of diversification.
Caption: Key structural modification points on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. While direct and comprehensive SAR data for this specific series is still emerging, strong evidence from the closely related cyclohexyl analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, demonstrates the potential for potent triple reuptake inhibition. The key takeaways from this comparative analysis are:
-
The 1-phenylcycloalkylamine core is a validated pharmacophore for monoamine transporter inhibition.
-
Cycloalkyl ring size is a critical determinant of activity, with the cyclohexyl analog showing high potency. Further investigation is needed to delineate the precise impact of the cyclopentyl ring on the affinity and selectivity profile.
-
Phenyl ring and N-amine substitutions are effective strategies for fine-tuning potency and selectivity.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives. This would involve varying substituents on the phenyl ring, exploring different N-alkyl and N-aryl groups, and directly comparing the activity of cyclopentyl and cyclohexyl analogs within the same study. Such a systematic approach will be instrumental in elucidating the detailed SAR of this promising class of compounds and will pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery and Development of Monoamine Transporter Ligands. (2019). Comprehensive Pharmacology. [Link]
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2018). ACS Chemical Neuroscience. [Link]
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Synthesis and in-vitro antimycobacterial activity of amino-5-[(substituted) phenyl]-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione. (2008). Bioorganic & Medicinal Chemistry. [Link]
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N1-substituent effects in the selective delivery of polyamine conjugates into cells containing active polyamine transporters. (2004). Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to the Pharmacological Benchmarking of Novel Monoamine Reuptake Inhibitors: The Case of Methyl-(1-phenyl-cyclopentylmethyl)-amine
This guide provides a comprehensive framework for the pharmacological characterization of novel research chemicals, using the hypothetical compound Methyl-(1-phenyl-cyclopentylmethyl)-amine as an exemplar. For the purpose of this guide, we will abbreviate this compound as M-PCPA. The structural characteristics of M-PCPA, including a phenyl group, a cyclopentyl ring, and a secondary amine, suggest a potential interaction with monoamine transporters. Therefore, our objective is to benchmark its activity against well-established research tools that target the dopamine transporter (DAT) and the norepinephrine transporter (NET).
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical guide that not only outlines experimental procedures but also explains the scientific rationale behind each step, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Rationale for Characterization
The landscape of neuropharmacology is continually evolving with the emergence of novel psychoactive substances. A critical task for the scientific community is the rigorous pharmacological evaluation of these molecules to understand their mechanism of action, potency, and selectivity. M-PCPA represents a class of compounds whose structural motifs are present in known psychostimulants and monoamine reuptake inhibitors. The monoamine transporters—DAT, NET, and the serotonin transporter (SERT)—are crucial for regulating neurotransmitter homeostasis and are the primary targets for many therapeutic agents and drugs of abuse.[1][2]
This guide will systematically detail the essential in vitro and in vivo assays required to build a comprehensive pharmacological profile of M-PCPA. We will compare its hypothetical performance against a panel of standard research tools, each selected for its well-defined and distinct mechanism of action.
Standard Research Tools for Comparison:
| Compound | Primary Mechanism | Primary Target(s) | Rationale for Inclusion |
| Cocaine | Reuptake Inhibitor | DAT, NET, SERT | Gold-standard, non-selective monoamine reuptake inhibitor.[3] |
| GBR-12909 | Reuptake Inhibitor | DAT | Highly selective DAT inhibitor for assessing dopamine-specific effects. |
| Desipramine | Reuptake Inhibitor | NET | Selective NET inhibitor for assessing norepinephrine-specific effects.[4][5] |
| d-Amphetamine | Releasing Agent | DAT, NET | A monoamine releaser to provide a mechanistic counterpoint to reuptake inhibition.[6] |
Experimental Workflow: A Multi-Tiered Approach
A thorough characterization of a novel compound requires a hierarchical approach, moving from initial binding affinity at the molecular target to functional activity in cellular systems, and finally to physiological effects in a whole-organism model.
Caption: Hierarchical workflow for novel compound characterization.
In Vitro Benchmarking: Affinity and Functional Potency
The foundational step in characterizing M-PCPA is to determine its interaction with the primary molecular targets. This is achieved through binding and functional assays using recombinant systems that express the human transporters.
Radioligand Binding Assays: Measuring Target Affinity (Ki)
Scientific Rationale: Radioligand binding assays quantify the affinity of a test compound for a specific receptor or transporter. In this competitive binding paradigm, M-PCPA will compete with a radiolabeled ligand known to bind with high affinity to either DAT or NET. The concentration of M-PCPA that displaces 50% of the specific binding of the radioligand (the IC50) is determined, from which the inhibitory constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: DAT Binding Assay
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein).
-
[³H]WIN 35,428 (a high-affinity DAT ligand) at a final concentration near its Kd value (e.g., 2-3 nM).
-
Varying concentrations of M-PCPA or a standard compound (e.g., Cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
-
Non-Specific Binding: A parallel set of wells containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) is used to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filtermats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Note: A similar protocol is followed for NET, using membranes expressing hNET and a NET-specific radioligand like [³H]Nisoxetine.
Uptake Inhibition Assays: Measuring Functional Potency (IC50)
Scientific Rationale: While binding assays measure affinity, they do not confirm functional activity. Uptake inhibition assays directly measure the ability of M-PCPA to block the primary function of DAT and NET: the transport of their respective substrates. These assays are critical for confirming that the compound is an inhibitor and for quantifying its functional potency (IC50).[1][7]
Experimental Protocol: hDAT Uptake Inhibition Assay
-
Cell Plating: Plate HEK293 cells stably expressing hDAT into a 96-well plate and allow them to grow to ~80-90% confluency.[1]
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of M-PCPA or standard compounds (Cocaine, GBR-12909).
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of [³H]dopamine (DA) and unlabeled DA to achieve a final concentration near the Km of the transporter (typically 100-300 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This timing is critical to ensure measurement of the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]DA taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a saturating concentration of a potent inhibitor (e.g., 10 µM GBR-12909). Plot the percent inhibition against the log concentration of M-PCPA and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a cell-based uptake inhibition assay.
Hypothetical In Vitro Data Summary
The following table presents a hypothetical but plausible dataset for M-PCPA, allowing for direct comparison with standard research tools.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | NET/DAT Selectivity Ratio (IC50) |
| M-PCPA (Hypothetical) | 25 | 75 | >10,000 | 40 | 120 | 3.0 |
| Cocaine | 250 | 400 | 350 | 300 | 500 | 1.7 |
| GBR-12909 | 10 | 2,500 | 3,000 | 15 | 4,000 | 267 |
| Desipramine | 4,000 | 5 | 800 | 6,000 | 8 | 0.0013 |
| d-Amphetamine | 1,500 | 300 | >10,000 | 50 (Uptake) | 70 (Uptake) | 1.4 |
Interpretation: This hypothetical data suggests M-PCPA is a potent inhibitor at both DAT and NET, with a slight preference for DAT (a 3-fold selectivity). Its negligible affinity for SERT indicates it is a dual dopamine/norepinephrine reuptake inhibitor (DNRI). It is significantly more potent than cocaine and shows a different selectivity profile than the highly selective standards GBR-12909 and Desipramine.
In Vivo Benchmarking: Neurochemical and Behavioral Effects
While in vitro data is crucial, it does not always predict the effects in a complex biological system. In vivo experiments are essential to understand how M-PCPA affects brain neurochemistry and behavior.
In Vivo Microdialysis: Assessing Neurotransmitter Release
Scientific Rationale: Microdialysis is a powerful technique that allows for the sampling of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal. By administering M-PCPA and measuring the subsequent changes in extracellular dopamine and norepinephrine, we can directly confirm its mechanism as a reuptake inhibitor in vivo. A reuptake inhibitor is expected to cause a significant, dose-dependent increase in neurotransmitter levels in the synaptic cleft.
Experimental Protocol:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in dopaminergic and noradrenergic terminals, such as the nucleus accumbens or prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Basal Sampling: Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer M-PCPA (or a standard compound) systemically (e.g., via intraperitoneal injection) at various doses.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the data as a percentage change from the average baseline concentration for each animal. Compare the maximal effect (Emax) and duration of action for M-PCPA against the standard compounds.
Locomotor Activity: A Behavioral Correlate
Scientific Rationale: Drugs that increase dopamine and norepinephrine signaling in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum, typically produce a dose-dependent increase in spontaneous locomotor activity.[2] This assay serves as a robust and high-throughput behavioral screen to assess the psychostimulant properties of M-PCPA.
Experimental Protocol:
-
Habituation: Place individual mice or rats in clean, open-field locomotor activity chambers equipped with infrared beams to track movement. Allow the animals to habituate to the new environment for 30-60 minutes.
-
Drug Administration: After habituation, administer various doses of M-PCPA or a standard compound (e.g., Cocaine, d-Amphetamine) via systemic injection.
-
Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 1-2 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Calculate the total locomotor activity for the entire session and compare the dose-response curves for M-PCPA and the standard compounds.
Hypothetical In Vivo Data Summary
| Compound (Dose) | Peak Dopamine Increase (% Baseline in NAc) | Peak Norepinephrine Increase (% Baseline in PFC) | Peak Locomotor Activity (Total Distance in meters/hr) |
| Vehicle | 105 ± 10% | 110 ± 15% | 50 ± 10 |
| M-PCPA (10 mg/kg) | 450 ± 50% | 300 ± 40% | 400 ± 60 |
| Cocaine (20 mg/kg) | 400 ± 60% | 350 ± 50% | 350 ± 55 |
| d-Amphetamine (2 mg/kg) | 800 ± 100% | 600 ± 80% | 650 ± 90 |
Interpretation: This hypothetical data demonstrates that M-PCPA functions as a potent psychostimulant in vivo, consistent with its proposed mechanism as a DNRI. It produces a robust increase in extracellular dopamine and norepinephrine and a corresponding increase in locomotor activity. Its profile appears similar in magnitude to cocaine, but less potent than the releasing agent d-amphetamine, which is a typical finding when comparing reuptake inhibitors to releasers.
Conclusion: Synthesizing the Pharmacological Profile
Based on this multi-tiered benchmarking approach, we can construct a comprehensive pharmacological profile for our hypothetical compound, this compound (M-PCPA). The collective in vitro and in vivo data would characterize it as a potent, dual dopamine and norepinephrine reuptake inhibitor with a slight selectivity for DAT. Its functional activity translates to significant psychostimulant effects in vivo, with a potency profile comparable to that of cocaine.
This systematic process of benchmarking against well-known standards is indispensable. It provides the necessary context to understand a novel compound's place within the broader landscape of neuropharmacology and is a critical step in the journey from initial discovery to a potential tool for research or therapeutic development.
References
A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl-(1-phenyl-cyclopentylmethyl)-amine
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of Methyl-(1-phenyl-cyclopentylmethyl)-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of structurally analogous chemicals and established best practices in hazardous waste management.
The causality behind these procedures is rooted in a conservative hazard assessment. This compound is a secondary amine containing both aromatic (phenyl) and aliphatic cyclic (cyclopentyl) moieties. Based on these structural features, we must presuppose that the compound may exhibit significant toxicity, corrosivity, and environmental hazards, similar to its chemical relatives.
Hazard Assessment: An Evidence-Based Approach
To establish a scientifically sound basis for our disposal protocol, we must infer the potential hazards of this compound from analogous compounds. This proactive hazard identification is the cornerstone of a self-validating safety system.
| Structural Component | Analogous Compound(s) | Known Hazards | Inferred Hazard for Target Compound |
| Secondary Amine | N-methyl amines, General Amines | Basic, Corrosive, Potential for skin/eye irritation, Respiratory issues.[1][2] | Corrosive, Skin/Eye Irritant, Toxic |
| Phenylmethylamine (Benzylamine) | Benzylamine | Harmful if swallowed/in contact with skin, Causes severe skin burns and eye damage, Harmful to aquatic life.[3][4] | Toxic, Corrosive, Environmental Hazard |
| Cyclopentylamine | Cyclopentylamine | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage.[5][6][7][8] | Flammable, Toxic, Corrosive |
Mandatory Personal Protective Equipment (PPE)
Before handling waste this compound, the following PPE is required to mitigate the risks identified above:
-
Eye Protection: Chemical splash goggles are mandatory to protect against corrosive splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of open containers of this waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.
Step-by-Step Disposal Protocol
The following procedure ensures compliance with general hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) in 40 CFR parts 260-273.[9]
Step 1: Waste Identification and Segregation
-
This compound must be disposed of as hazardous chemical waste.
-
Crucially, do not mix this waste with other chemical waste streams unless you have explicit confirmation of compatibility from your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to violent reactions. This amine is likely incompatible with strong oxidizing agents and acids.[5]
Step 2: Containerization
-
Select a waste container that is chemically compatible with the amine. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid.
-
The container must be kept closed at all times except when actively adding waste.[10]
Step 3: Labeling
-
Properly label the waste container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear statement of the hazards: "Flammable, Corrosive, Toxic "
-
The date on which the first drop of waste was added (the "Accumulation Start Date").
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.
-
This area should be under the direct control of the laboratory personnel.
-
The waste container must be placed within a secondary containment bin or tray to contain any potential leaks.
-
Store away from heat, sparks, and open flames.[5]
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (e.g., 90% capacity) or is approaching your institution's time limit for satellite accumulation, submit a request for waste pickup to your EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical.
For a Small Spill (<100 mL) inside a Chemical Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a spill kit absorbent (e.g., vermiculite or sand) to absorb the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (consult your EHS for guidance), followed by soap and water. All cleanup materials (gloves, wipes, absorbent) are now considered hazardous waste and must be disposed of accordingly.[11]
For a Large Spill (>100 mL) or Any Spill Outside a Fume Hood:
-
EVACUATE: Immediately alert all personnel to evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: From a safe location, call your institution's emergency number and provide the following information:
-
Your name and location.
-
The name of the chemical spilled.
-
The estimated quantity.
-
Any injuries that have occurred.
-
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Visual Workflow and Process Diagrams
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for waste disposal and spill response.
Caption: Waste Disposal Decision Workflow
Caption: Emergency Spill Response Protocol
References
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Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
